2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide
Description
This compound belongs to the pyrido[3,4-d]pyrimidine class, characterized by a fused bicyclic core with a benzyl group at position 7, a 4-fluorophenyl substituent at position 2, and an acetamide moiety linked to a 3-methylphenyl group. Its molecular formula is C₃₁H₂₈FN₅O₂ (estimated molecular weight: ~529.6 g/mol), featuring a planar heterocyclic core that facilitates interactions with biological targets like kinases or enzymes. The 4-fluorophenyl group enhances metabolic stability, while the benzyl substituent may improve lipophilicity and membrane permeability . The N-(3-methylphenyl)acetamide tail introduces steric and electronic effects that modulate receptor binding affinity .
Properties
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN4O2/c1-20-6-5-9-24(16-20)31-27(35)19-34-28(22-10-12-23(30)13-11-22)32-26-18-33(15-14-25(26)29(34)36)17-21-7-3-2-4-8-21/h2-13,16H,14-15,17-19H2,1H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXFWNUHLWAZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and ketones.
Introduction of the benzyl and fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides and fluorophenyl halides.
Acylation reaction: The final step involves the acylation of the pyrido[3,4-d]pyrimidine core with 3-methylphenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles can be used under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating diseases, depending on its biological activity.
Industry: The compound can be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.
Pathways Involved: The compound may affect specific biochemical pathways, leading to changes in cellular processes or signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Structural Comparisons
Core Heterocyclic Variations: The target compound’s pyrido[3,4-d]pyrimidine core offers a rigid, planar structure conducive to π-π stacking in enzyme active sites. In contrast, thieno[3,2-d]pyrimidine () and pyrimido[5,4-b]indole () cores introduce sulfur or indole moieties, respectively, altering electronic properties and binding kinetics . Tetrahydropyrimidine derivatives () exhibit partial saturation, increasing conformational flexibility but reducing planarity, which may lower target affinity .
Substituent Effects: Fluorine: The 4-fluorophenyl group in the target compound enhances metabolic stability via reduced CYP450-mediated oxidation. Analogues with difluorobenzyl () or trifluoromethyl () groups show further stability but may increase hydrophobicity . Acetamide Tail: The N-(3-methylphenyl) group in the target compound balances steric bulk and lipophilicity.
Synthetic Routes :
- The target compound’s synthesis likely involves coupling reactions similar to those in (caesium carbonate/DMF-mediated nucleophilic substitution) and (EDC·HCl/HOBt-mediated amide formation). Yields and purity depend on substituent reactivity and steric hindrance .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit kinase inhibition () and antimicrobial activity (). Comparative studies indicate that trifluoromethyl or chloro substituents () enhance target selectivity but may increase toxicity risks .
Biological Activity
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique pyrido[3,4-d]pyrimidine core structure with various substituents that influence its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 482.5 g/mol. Its structure includes:
- A benzyl group
- A 4-fluorophenyl group
- An N-(3-methylphenyl) acetamide moiety
The presence of these functional groups contributes to its chemical reactivity and biological interactions.
Anticancer Potential
Recent studies have indicated that this compound may possess significant anticancer properties. It has been explored for its ability to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the benzyl and fluorophenyl groups can enhance its efficacy against tumor cells.
Antimicrobial Activity
The compound has also shown promising results as an antimicrobial agent. Preliminary research indicates that it may exhibit activity against both gram-positive and gram-negative bacteria. Its mechanism of action is thought to involve interference with bacterial cell wall synthesis or function .
Case Studies and Experimental Data
- Anticancer Studies : In vitro assays demonstrated that the compound inhibited the growth of HeLa and MCF-7 cancer cell lines with IC50 values in the micromolar range. These findings suggest that the compound may induce apoptosis in cancer cells through caspase activation pathways.
- Antimicrobial Studies : A study assessing the antimicrobial efficacy of similar pyrido[3,4-d]pyrimidine derivatives found that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating a potential for this compound to follow similar trends .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific substituents in enhancing biological activity. For instance:
- The presence of a fluorine atom on the phenyl ring increases lipophilicity, potentially improving membrane permeability.
- The benzyl group is critical for binding affinity to target proteins involved in cancer progression and bacterial resistance mechanisms.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HeLa (cervical cancer) | 5.2 | Induction of apoptosis |
| Anticancer | MCF-7 (breast cancer) | 6.8 | Caspase activation |
| Antimicrobial | E. coli | 1.5 | Cell wall synthesis inhibition |
| Antimicrobial | S. aureus | 2.0 | Disruption of cell membrane integrity |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis of this pyrido[3,4-d]pyrimidine derivative typically involves multi-step protocols, including cyclocondensation, alkylation, and amide coupling. For example, describes a method using NMP as a solvent at 120°C for nucleophilic aromatic substitution, yielding 31% after purification. To improve yields, researchers can:
- Optimize stoichiometry of reagents (e.g., excess amines for coupling reactions).
- Employ microwave-assisted synthesis to reduce reaction times.
- Use catalysts like Pd/C for hydrogenation steps in benzyl group modifications .
- Monitor intermediates via HPLC to identify bottlenecks ().
Q. How can structural elucidation be performed to confirm the compound’s identity?
A combination of spectroscopic and crystallographic techniques is critical:
- NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and acetamide protons (δ 2.1–2.5 ppm) to verify substitution patterns ().
- X-ray crystallography : Resolve the pyrido-pyrimidine core and benzyl/fluorophenyl orientations (e.g., as in , which details thiazolo-pyrimidine analogs).
- HRMS : Confirm molecular weight (expected ~500–600 g/mol range) and isotopic patterns for Cl/F atoms .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Target-based assays should align with the compound’s structural motifs (e.g., kinase inhibition for pyrimidine derivatives):
- Enzyme inhibition : Use fluorescence polarization for IC50 determination against kinases or proteases.
- Cellular assays : Test cytotoxicity via MTT in cancer cell lines (e.g., HCT-116 or MCF-7).
- Solubility : Pre-screen in PBS/DMSO mixtures to ensure compatibility with assay buffers ( highlights solubility challenges in similar acetamides) .
Advanced Research Questions
Q. How can computational modeling predict binding modes and guide SAR studies?
Molecular docking (e.g., AutoDock Vina) and MD simulations can map interactions between the pyrido-pyrimidine core and target proteins (e.g., EGFR or VEGFR2):
- Parameterize fluorine atoms accurately due to their electronegativity and steric effects ( notes trifluoromethyl groups enhance metabolic stability).
- Use QSAR models to correlate substituent effects (e.g., 4-fluorophenyl vs. 3-methylphenyl) with activity .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
Discrepancies often arise from poor pharmacokinetics. Mitigation approaches include:
- Prodrug design : Modify the acetamide group (e.g., tert-butyl carbamate) to enhance bioavailability ().
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., oxidation of the benzyl group).
- Formulation optimization : Test nanoemulsions or cyclodextrin complexes to improve solubility ( emphasizes formulation safety protocols) .
Q. How can reaction design software accelerate synthetic route development?
Platforms like ICReDD () integrate quantum chemical calculations and machine learning to:
- Predict feasible reaction pathways (e.g., amidation vs. Ullmann coupling).
- Screen solvent/reagent combinations in silico to minimize trial-and-error experiments.
- Analyze byproduct formation using cheminformatics libraries .
Q. What analytical methods detect and quantify degradation products under stressed conditions?
Forced degradation studies (acid/base/oxidative stress) paired with:
- UPLC-PDA/MS : Identify hydrolyzed products (e.g., cleavage of the pyrimidine ring).
- GC-MS : Monitor volatile degradation byproducts.
- Stability-indicating assays : Validate methods per ICH guidelines ( outlines safety thresholds for impurities) .
Methodological Considerations
Q. How to address low reproducibility in biological assays?
- Standardize cell culture conditions (passage number, serum batches).
- Use internal controls (e.g., staurosporine for cytotoxicity assays).
- Validate compound purity (>95% by HPLC) and exclude lot-to-lot variability ( specifies 95% purity benchmarks) .
Q. What safety protocols are critical for handling fluorinated/acylated intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
